molecular formula C11H7FN2O B1449290 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile CAS No. 312307-38-3

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile

Cat. No. B1449290
M. Wt: 202.18 g/mol
InChI Key: NOUFLZSMHQHSHA-UHFFFAOYSA-N
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Description

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” is a chemical compound with the molecular formula C11H7FN2O . It is also known by other names such as “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile” and "2-(2-(2-fluorophenyl)-2-oxoethyl)propanedinitrile" .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” consists of a fluorophenyl group attached to a propanedinitrile group via an oxoethyl linker . The compound has a molecular weight of 202.18 g/mol .


Physical And Chemical Properties Analysis

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” has a molecular weight of 202.18 g/mol. It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity. The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds. Its topological polar surface area is 64.6 Ų . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.8±37.0 °C at 760 mmHg, and a flash point of 195.6±26.5 °C .

Scientific Research Applications

1. Chemical Synthesis and Modification

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile has applications in chemical synthesis. For instance, it is involved in the regioselective alkylation process with phenacyl bromides, resulting in bis(2-aryl-2-oxoethyl)propanedinitriles or 2-(2-aryl-2-oxoethyl)propanedinitriles, highlighting its versatility in organic chemistry (Dyachenko & Pavlova, 2015).

2. Photophysical and Fluorescent Properties

The compound is also used in studies exploring photophysical properties. For example, its derivatives, such as (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), show red-shift emission and fluorescence quantum yield variations in different solvents, indicating potential applications in organic photoemitting diodes (Pannipara et al., 2015).

3. Luminescent Properties and Sensing Applications

Further, derivatives like (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM) exhibit strong green emission, making them useful for applications in organic photo emitting diodes and as probes in micelle concentration determination (Asiri et al., 2015).

4. Applications in Material Science

In material science, the compound's derivatives are explored for their properties in nanocomposites. A study involving ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate nanocomposites demonstrated enhanced dielectric properties, suggesting their potential use in electronic devices (Erol et al., 2022).

5. Biomedical Research

While the compound itself might not be directly involved in biomedical research, its chemical relatives are utilized in synthesizing compounds with potential biological activities. For example, derivatives like 1, 2‐diamino‐1‐(4‐fluorophenyl)propane dichloroplatinum(II) complexes have been synthesized and tested for antiproliferative activity, revealing their potential in cancer research (Dufrasne et al., 2002).

properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11(15)5-8(6-13)7-14/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUFLZSMHQHSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233839
Record name 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile

CAS RN

312307-38-3
Record name 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312307-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312307383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Otake, T Namba, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
The conformational properties of 2′-fluoro-substituted acetophenone derivatives were elucidated based on H α –F and C α –F through-space spin–spin couplings (TS-couplings), …
Number of citations: 5 pubs.acs.org

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